molecular formula C11H17FN2O2 B13068818 tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate

tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate

Cat. No.: B13068818
M. Wt: 228.26 g/mol
InChI Key: KWHUKXJETDUQKF-YGPZHTELSA-N
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Description

tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a piperidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide salts.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorine positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-cyano-3-fluoropiperidine-1-carboxylate
  • tert-Butyl 4-cyano-3-chloropiperidine-1-carboxylate
  • tert-Butyl 4-cyano-3-bromopiperidine-1-carboxylate

Uniqueness

tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for pharmaceutical applications.

Properties

Molecular Formula

C11H17FN2O2

Molecular Weight

228.26 g/mol

IUPAC Name

tert-butyl (3S)-4-cyano-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H17FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-5,7H2,1-3H3/t8?,9-/m1/s1

InChI Key

KWHUKXJETDUQKF-YGPZHTELSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)C#N

Origin of Product

United States

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